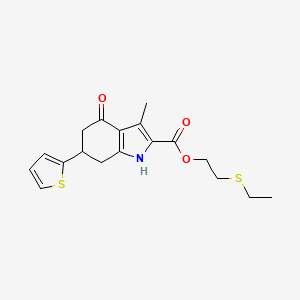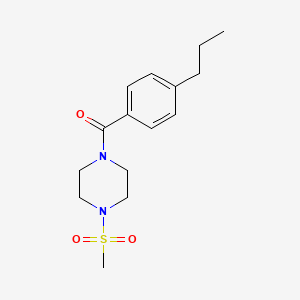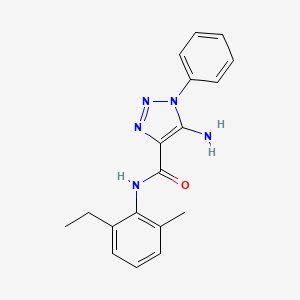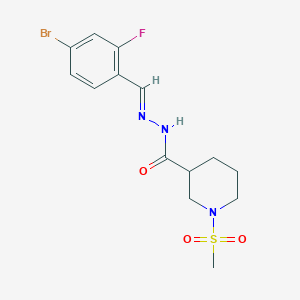![molecular formula C19H19ClN2O4 B4851977 methyl 4-chloro-3-{[4-(4-morpholinyl)benzoyl]amino}benzoate](/img/structure/B4851977.png)
methyl 4-chloro-3-{[4-(4-morpholinyl)benzoyl]amino}benzoate
Descripción general
Descripción
Methyl 4-chloro-3-{[4-(4-morpholinyl)benzoyl]amino}benzoate, also known as CM-272, is a small molecule inhibitor that has been developed for the treatment of cancer. It has shown promising results in preclinical studies and is currently undergoing clinical trials.
Mecanismo De Acción
The mechanism of action of methyl 4-chloro-3-{[4-(4-morpholinyl)benzoyl]amino}benzoate involves inhibition of the enzyme protein kinase CK2. CK2 is a serine/threonine kinase that is overexpressed in many types of cancer. Inhibition of CK2 by methyl 4-chloro-3-{[4-(4-morpholinyl)benzoyl]amino}benzoate leads to disruption of various signaling pathways that are important for cancer cell survival and proliferation. This ultimately leads to apoptosis of cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, methyl 4-chloro-3-{[4-(4-morpholinyl)benzoyl]amino}benzoate has also been shown to have other biochemical and physiological effects. For example, methyl 4-chloro-3-{[4-(4-morpholinyl)benzoyl]amino}benzoate has been shown to inhibit the replication of the hepatitis C virus in vitro. It has also been shown to inhibit the growth of certain bacteria, such as Staphylococcus aureus. These findings suggest that methyl 4-chloro-3-{[4-(4-morpholinyl)benzoyl]amino}benzoate may have potential applications in the treatment of viral and bacterial infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of methyl 4-chloro-3-{[4-(4-morpholinyl)benzoyl]amino}benzoate is its potency and selectivity. It has been shown to be effective at low concentrations and has minimal off-target effects. However, one limitation of methyl 4-chloro-3-{[4-(4-morpholinyl)benzoyl]amino}benzoate is its solubility. It is poorly soluble in water, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on methyl 4-chloro-3-{[4-(4-morpholinyl)benzoyl]amino}benzoate. One area of interest is the development of more potent and selective inhibitors of CK2. Another area of interest is the identification of biomarkers that can predict response to methyl 4-chloro-3-{[4-(4-morpholinyl)benzoyl]amino}benzoate treatment. Finally, there is interest in exploring the potential applications of methyl 4-chloro-3-{[4-(4-morpholinyl)benzoyl]amino}benzoate in the treatment of viral and bacterial infections.
Conclusion:
In conclusion, methyl 4-chloro-3-{[4-(4-morpholinyl)benzoyl]amino}benzoate is a promising small molecule inhibitor that has shown efficacy in preclinical models of cancer. Its mechanism of action involves inhibition of the enzyme protein kinase CK2, which is overexpressed in many types of cancer. methyl 4-chloro-3-{[4-(4-morpholinyl)benzoyl]amino}benzoate has also shown potential applications in the treatment of viral and bacterial infections. While there are limitations to its use in lab experiments, there are several future directions for research that could lead to the development of more effective therapies for cancer and other diseases.
Aplicaciones Científicas De Investigación
Methyl 4-chloro-3-{[4-(4-morpholinyl)benzoyl]amino}benzoate has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In addition, methyl 4-chloro-3-{[4-(4-morpholinyl)benzoyl]amino}benzoate has been shown to induce apoptosis, or programmed cell death, in cancer cells. These findings suggest that methyl 4-chloro-3-{[4-(4-morpholinyl)benzoyl]amino}benzoate may be a promising therapeutic agent for the treatment of cancer.
Propiedades
IUPAC Name |
methyl 4-chloro-3-[(4-morpholin-4-ylbenzoyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O4/c1-25-19(24)14-4-7-16(20)17(12-14)21-18(23)13-2-5-15(6-3-13)22-8-10-26-11-9-22/h2-7,12H,8-11H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKNMIBXPTNHMDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)NC(=O)C2=CC=C(C=C2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-chloro-3-({[4-(morpholin-4-yl)phenyl]carbonyl}amino)benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{[4-(4-ethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4851906.png)



![4-methyl-3-({[(2-phenylethyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4851954.png)
![2-methoxy-5-{[1-(3-nitrophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}benzoic acid](/img/structure/B4851959.png)
![4-methyl-1-{[4-(methylthio)-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}piperidine](/img/structure/B4851969.png)
![2-{[(2-fluorobenzyl)sulfonyl]amino}benzamide](/img/structure/B4851970.png)
![N-(tert-butyl)-4-[(ethylsulfonyl)amino]benzenesulfonamide](/img/structure/B4851980.png)
![3-phenyl-5-(2-pyridinyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4851988.png)
![N-[4-({[(2,6-dimethoxybenzoyl)amino]carbonothioyl}amino)-2-methoxyphenyl]-2-thiophenecarboxamide](/img/structure/B4852000.png)
![N-(3-{[(3,4-dichlorophenyl)amino]carbonyl}-2-thienyl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B4852005.png)
